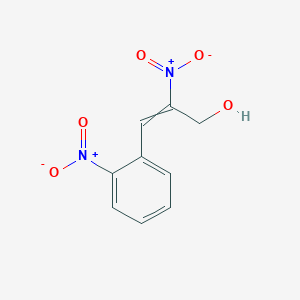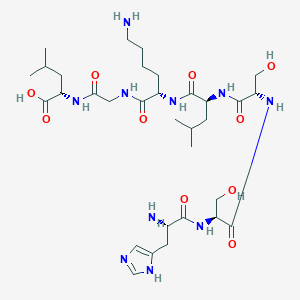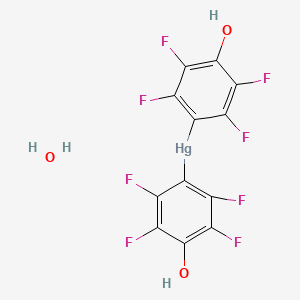![molecular formula C21H22F6O2 B14190345 1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) CAS No. 922718-49-8](/img/structure/B14190345.png)
1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is a chemical compound characterized by its unique structure, which includes a nonane backbone linked to two trifluorobenzene groups through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) typically involves the reaction of nonane-1,9-diol with 2,3,4-trifluorobenzene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized to form carbonyl compounds.
Reduction: The trifluorobenzene groups can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The trifluorobenzene groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce partially or fully hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism by which 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorobenzene groups can engage in π-π interactions with aromatic residues in proteins, while the ether linkages provide flexibility to the molecule, allowing it to fit into various binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis(pentafluorobenzene)
- 2,2’-((nonane-1,9-diylbis(oxy))bis(4,1-phenylene))disuccinic acid
Uniqueness
Compared to similar compounds, 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings. This positioning can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
922718-49-8 |
|---|---|
Molekularformel |
C21H22F6O2 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
1,2,3-trifluoro-4-[9-(2,3,4-trifluorophenoxy)nonoxy]benzene |
InChI |
InChI=1S/C21H22F6O2/c22-14-8-10-16(20(26)18(14)24)28-12-6-4-2-1-3-5-7-13-29-17-11-9-15(23)19(25)21(17)27/h8-11H,1-7,12-13H2 |
InChI-Schlüssel |
BXMOZOYHMVDTMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OCCCCCCCCCOC2=C(C(=C(C=C2)F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)

![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)


![Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate](/img/structure/B14190335.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide](/img/structure/B14190360.png)
![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)


![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)
